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molecular formula C17H24O B8602431 2,4-Diisopropylspiro[5.5]undeca-1,4,8-trien-3-one CAS No. 102392-50-7

2,4-Diisopropylspiro[5.5]undeca-1,4,8-trien-3-one

Cat. No. B8602431
M. Wt: 244.37 g/mol
InChI Key: JZRUVSCRHZNCGF-UHFFFAOYSA-N
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Patent
US04562293

Procedure details

Following the same general procedure as in Example I, 50 mmols of 2,6-diisopropylphenol were reacted with 75 mmols of paraformaldehyde, 75 mmols of aqueous dimethylamine, and 210 mmols of 1,3-butadiene in 100 g of isopropyl alcohol at 190°-200° C. for five hours. The process resulted in the formation of 2,4-diisopropylspiro[5.5]undeca-1,4,8-trien-3-one.
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
75 mmol
Type
reactant
Reaction Step Two
Quantity
75 mmol
Type
reactant
Reaction Step Two
Quantity
210 mmol
Type
reactant
Reaction Step Two
Quantity
100 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH:10]([CH3:12])[CH3:11])[C:5]=1[OH:13])([CH3:3])[CH3:2].[CH2:14]=O.CNC.[CH2:19]=[CH:20][CH:21]=[CH2:22]>C(O)(C)C>[CH:1]([C:4]1[C:5](=[O:13])[C:6]([CH:10]([CH3:12])[CH3:11])=[CH:7][C:8]2([CH2:14][CH2:22][CH:21]=[CH:20][CH2:19]2)[CH:9]=1)([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
50 mmol
Type
reactant
Smiles
C(C)(C)C1=C(C(=CC=C1)C(C)C)O
Step Two
Name
Quantity
75 mmol
Type
reactant
Smiles
C=O
Name
Quantity
75 mmol
Type
reactant
Smiles
CNC
Name
Quantity
210 mmol
Type
reactant
Smiles
C=CC=C
Name
Quantity
100 g
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=CC2(C=C(C1=O)C(C)C)CC=CCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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